![molecular formula C24H16Cl4N2O4 B2909499 2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 338396-46-6](/img/structure/B2909499.png)
2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and methoxy groups attached to an isoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,4-dichlorophenylmethanol with isoquinoline derivatives under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps like crystallization and purification to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-[(2,4-dichlorophenyl)methoxy]benzaldehyde: Shares structural similarities but differs in functional groups and reactivity.
2-(2,4-dichlorophenyl)-2-butyl oxirane: Another related compound with distinct chemical properties and applications.
Uniqueness
2-[(2,4-dichlorophenyl)methoxy]-4-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further study and development.
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-4-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl4N2O4/c25-16-7-5-14(21(27)9-16)12-33-29-11-20-18-3-1-2-4-19(18)23(31)30(24(20)32)34-13-15-6-8-17(26)10-22(15)28/h1-11,20H,12-13H2/b29-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPGUBYGJYQTPN-KYMQWJLESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N(C2=O)OCC3=C(C=C(C=C3)Cl)Cl)C=NOCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C(=O)N(C2=O)OCC3=C(C=C(C=C3)Cl)Cl)/C=N\OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methyl-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}butanamide](/img/structure/B2909418.png)
![4-fluoro-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2909419.png)
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2909420.png)
![N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2909421.png)

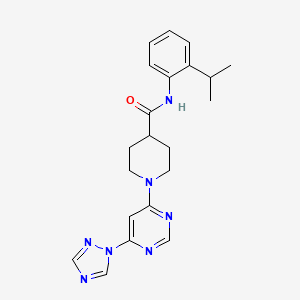
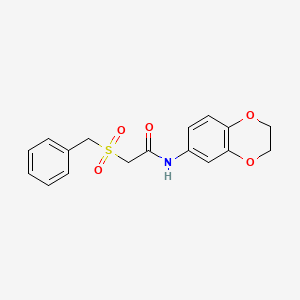
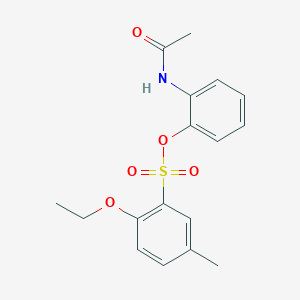
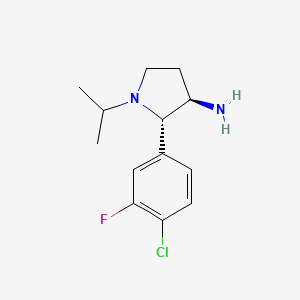
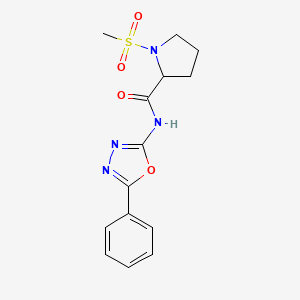
![ETHYL 4-{2-[(5-BENZYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B2909434.png)
![N-(3,4-dichlorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2909436.png)
![cyclopropyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2909437.png)
![3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2909438.png)
